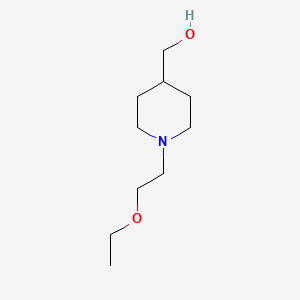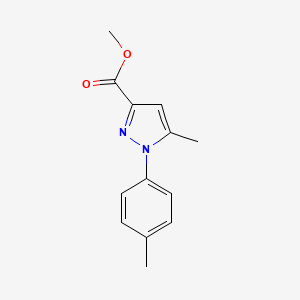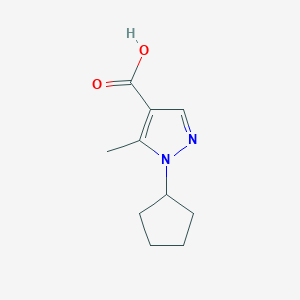
Acide 1,4-diaminocyclohexane-1-carboxylique dihydrochlorure
Vue d'ensemble
Description
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is a chemical compound with the IUPAC name 1,4-diaminocyclohexanecarboxylic acid dihydrochloride . It has a molecular weight of 231.12 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is1S/C7H14N2O2.2ClH/c8-5-1-3-7(9,4-2-5)6(10)11;;/h5H,1-4,8-9H2,(H,10,11);2*1H . This code provides a specific description of the molecular structure of the compound. Physical And Chemical Properties Analysis
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Pharmacologie
Acide 1,4-diaminocyclohexane-1-carboxylique dihydrochlorure: est un composé qui a montré un potentiel prometteur dans la recherche pharmacologique. Sa structure est similaire à celle des dihydropyridines, une classe de composés ayant un large éventail d'applications biologiques, y compris des effets antihypertenseurs et neuroprotecteurs . L'introduction de groupes d'acide carboxylique dans ces composés s'est avérée améliorer leur activité antimicrobienne, suggérant un potentiel pour le développement de nouveaux médicaments .
Science des matériaux
En science des matériaux, l'this compound a été utilisé comme agent directeur de structure dans la synthèse de nouveaux matériaux. Par exemple, il a été utilisé dans la préparation de polyimides entièrement aliphatiques et de phosphate de zinc multicouche bidimensionnel . Ces matériaux trouvent des applications dans divers domaines, notamment l'électronique et la catalyse.
Synthèse chimique
Ce composé joue un rôle dans la synthèse chimique en tant que bloc de construction pour des molécules plus complexes. Il a été impliqué dans la synthèse durable du cyclohexanetétracarboxylate à partir d'acides carboxyliques dérivés du sucre, démontrant son utilité dans les applications de chimie verte .
Chromatographie
En chromatographie, l'this compound peut être utilisé comme composé standard ou de référence en raison de ses propriétés bien définies. Il aide à l'étalonnage des équipements et à la validation des méthodes analytiques .
Recherche analytique
La recherche analytique tire profit de ce composé grâce à son utilisation dans le développement et la validation de méthodes. Sa structure et ses propriétés bien caractérisées en font un excellent candidat pour tester de nouvelles techniques analytiques .
Recherche en sciences de la vie
Enfin, en recherche en sciences de la vie, l'this compound est précieux pour l'étude des processus biologiques. Son rôle dans la synthèse d'agents réducteurs biomimétiques et de molécules pharmacologiquement actives contribue à notre compréhension des mécanismes cellulaires .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Analyse Biochimique
Biochemical Properties
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with unfolded proteins in the endoplasmic reticulum, leading to the unfolded protein response (UPR). This interaction is crucial in regulating cellular stress responses and maintaining protein homeostasis .
Cellular Effects
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the accumulation of unfolded proteins in the endoplasmic reticulum, thereby reducing cellular stress and promoting cell survival .
Molecular Mechanism
The molecular mechanism of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific proteins in the endoplasmic reticulum, inhibiting their function and preventing the accumulation of unfolded proteins. This inhibition triggers the unfolded protein response, which helps in maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride change over time. The compound is relatively stable under normal conditions, but it may degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing cellular stress and promoting protein homeostasis .
Dosage Effects in Animal Models
The effects of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects on cellular stress responses and protein homeostasis. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions .
Metabolic Pathways
1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate protein folding and stress responses. These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .
Transport and Distribution
Within cells and tissues, 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 1,4-Diaminocyclohexane-1-carboxylic acid dihydrochloride is primarily in the endoplasmic reticulum. It is directed to this compartment through specific targeting signals and post-translational modifications. This localization is crucial for its role in regulating protein folding and stress responses .
Propriétés
IUPAC Name |
1,4-diaminocyclohexane-1-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c8-5-1-3-7(9,4-2-5)6(10)11;;/h5H,1-4,8-9H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXKUNFMUUKFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


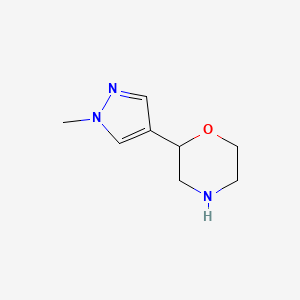
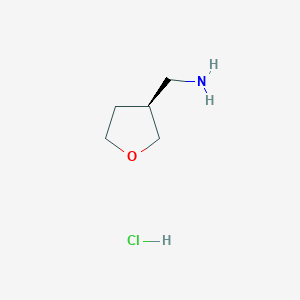


![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)



